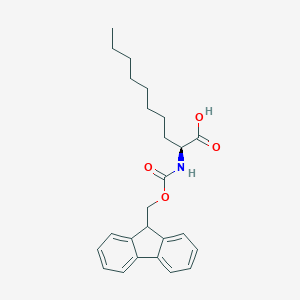

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631665 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193885-59-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids. The compound is used as a protecting group for amines in organic synthesis.

Mode of Action

Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be removed rapidly by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis. This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides.

Action Environment

The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group. Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, commonly referred to as Fmoc-octylglycine, is a chiral compound widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid is , with a molecular weight of 409.526 g/mol. It appears as a white powder, with a melting point of approximately 142.6 °C. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity during peptide synthesis.

| Property | Value |

|---|---|

| Formula | C₃₁H₃₁NO₄ |

| Molecular Weight | 409.526 g/mol |

| Appearance | White Powder |

| Melting Point | 142.6 °C |

| HPLC Purity | ≥94% |

| Enantiomeric Excess | ≥97.5% |

The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective coupling with other amino acids or peptides. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Antiviral Properties

Recent studies have indicated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid can inhibit fatty acid synthase (FASN), an enzyme implicated in various viral infections including hepatitis C virus (HCV), influenza A virus, and human cytomegalovirus (HCMV). Inhibition of FASN has been shown to reduce viral replication, suggesting that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid may possess potential antiviral properties through its role as a FASN inhibitor .

Antitumor Activity

The role of fatty acid biosynthesis in cancer progression has led researchers to investigate FASN inhibitors as potential antitumor agents. High levels of FASN expression are associated with poor prognosis in various cancers. Therefore, compounds that inhibit this enzyme could provide therapeutic benefits in cancer treatment .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that FASN inhibitors significantly reduced HCV replication in infected hepatocytes. The mechanism involved disruption of lipid metabolism essential for viral assembly and release .

- Cancer Research : A study focused on breast cancer cells revealed that treatment with FASN inhibitors led to decreased cell proliferation and increased apoptosis rates. This suggests that targeting fatty acid synthesis could be a viable strategy for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-decanoic acid serves as a protecting group for the amino group in peptide synthesis. This protection is crucial during the assembly of peptides, allowing for selective reactions without interference from the amino group.

- Mechanism of Action : The Fmoc group can be removed under mild basic conditions, which reveals the free amino group for further reactions. This selectivity is vital in synthesizing complex peptides and proteins.

Biological Studies

The compound is frequently utilized in biological research to synthesize peptides that can mimic natural proteins. These peptides are essential for studying protein interactions and functions.

- Case Study : In a study examining neuropeptides, Fmoc-decanoic acid was used to synthesize specific peptide sequences that interacted with neuronal receptors, providing insights into signaling pathways involved in neurodegenerative diseases.

Drug Development

Fmoc-decanoic acid is pivotal in developing peptide-based therapeutics. Its ability to protect functional groups allows for the creation of stable compounds that can be tested for efficacy against various diseases.

- Anticancer Properties : Research indicates that compounds containing the Fmoc moiety exhibit cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

Material Science

In materials science, Fmoc-protected amino acids are used to create peptide-based materials with specific properties for applications in drug delivery systems and tissue engineering.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chain Length and Substituents

The following table compares key structural and physicochemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid with related compounds:

Key Observations :

- Substituents: Polar Groups: Piperazinyl (2e) or amino () substituents introduce polarity, enhancing solubility in polar solvents like DMF . Branched/Unsaturated Chains: Methyl branches (e.g., 6-methylheptanoic acid) or double bonds (dec-9-enoic acid) alter conformational flexibility and reactivity .

Vorbereitungsmethoden

Coupling of Fmoc-Cl with 2-Aminodecanoic Acid

The primary synthesis involves reacting 2-aminodecanoic acid with Fmoc chloride (Fmoc-Cl) under Schotten-Baumann conditions:

-

Base-mediated activation : Aqueous sodium bicarbonate (pH 8–9) deprotonates the amino group, facilitating nucleophilic attack on Fmoc-Cl.

-

Solvent system : Tetrahydrofuran (THF)/water (3:1) enhances reagent miscibility.

-

Reaction time : 4–6 hours at 0–5°C minimizes side reactions.

Mechanism :

\text{Fmoc-Cl} + \text{H}2\text{N-CH(CH}2\text{)8\text{COOH}} \xrightarrow{\text{NaHCO}3} \text{Fmoc-NH-CH(CH}2\text{)8\text{COOH}} + \text{HCl}

Chiral Integrity Preservation

Racemization during Fmoc protection is mitigated by:

Purification and Crystallization Techniques

Ethanol/Water Recrystallization

The CN103373940B patent details a green purification method for Fmoc-amino acids, applicable to the target compound:

Steps :

-

Dissolution : Crude product is dissolved in ethanol/water (1:1 to 4:5) at 60–80°C.

-

Crystallization : Slow cooling to 12–16°C induces nucleation.

-

Filtration and washing : Crystals are vacuum-filtered and rinsed with cold ethanol/water.

-

Solvent recovery : Ethanol is reclaimed via distillation (≥90% recovery).

Table 1: Optimization of Ethanol/Water Ratios

| Ethanol:Water | Solubility (g/L) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:1 | 53.8 | 86.4 | 99.19 |

| 2:3 | 26.4 | 89.9 | 99.97 |

| 3:2 | 50.1 | 90.7 | 99.59 |

Comparative Analysis of Crystallization Solvents

Traditional methods using petroleum ether or dichloromethane face drawbacks:

-

Cost : Dichloromethane requires stringent disposal protocols.

In contrast, ethanol/water systems reduce environmental impact and operational costs.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Q & A

Q. What is the role of the Fmoc group in the synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, and how does it influence peptide coupling efficiency?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino acid’s amine moiety during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions (e.g., piperidine deprotection) allows selective removal without disrupting acid-sensitive linkages. For (S)-2-Fmoc-amino-decanoic acid, the long aliphatic chain enhances solubility in organic solvents like DMF, improving coupling efficiency in hydrophobic peptide sequences. Critical parameters include reaction pH (optimized at 8–9) and coupling reagents (e.g., HBTU/DIPEA) .

Q. What purification strategies are recommended for isolating (S)-2-Fmoc-amino-decanoic acid intermediates with high enantiomeric purity?

Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients is standard. For larger-scale purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) effectively separates diastereomers. Chiral GC or HPLC with β-cyclodextrin columns confirms enantiopurity (>99% ee). Post-purification, lyophilization ensures stability .

Q. How should researchers handle and store (S)-2-Fmoc-amino-decanoic acid to prevent degradation?

Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to avoid moisture absorption and Fmoc group cleavage. Use anhydrous DMF or dichloromethane for dissolution. Personal protective equipment (gloves, goggles) is mandatory due to potential respiratory and dermal irritation (H315/H319 hazards). Avoid exposure to strong bases prematurely .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during the synthesis of (S)-2-Fmoc-amino-decanoic acid derivatives?

Racemization occurs via base-induced enolization. Strategies include:

- Low-temperature coupling (0–4°C) with HOBt/DIC to minimize base activity.

- Reduced reaction times (<2 hours) and weaker bases (e.g., DIEA instead of DBU).

- Polar aprotic solvents (DMF/DCM mixtures) stabilize intermediates. Monitoring by circular dichroism (CD) or chiral HPLC detects racemization early .

Q. What analytical techniques resolve contradictions in reported bioactivity data for Fmoc-modified decanoic acid derivatives?

Discrepancies often arise from impurities or aggregation. Use:

- High-resolution mass spectrometry (HR-MS) to confirm molecular integrity.

- Dynamic light scattering (DLS) to detect micelle/aggregate formation.

- Surface plasmon resonance (SPR) for precise binding affinity measurements. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ITC) .

Q. How does the alkyl chain length (C10 in decanoic acid) impact self-assembly and membrane interactions in cellular studies?

The C10 chain enhances lipid bilayer penetration compared to shorter analogs (C6–C8). Techniques:

- Fluorescence anisotropy to assess membrane fluidity changes.

- Cryo-EM visualizes nanostructure formation (e.g., micelles vs. vesicles).

- MD simulations quantify free energy of insertion into bilayers. Longer chains (>C12) may reduce solubility, requiring formulation with cyclodextrins .

Methodological Notes

- Contradiction Analysis : Address conflicting bioactivity reports by standardizing assay conditions (e.g., buffer pH, temperature) and validating with ≥3 cell lines .

- Scalability : Transitioning from mg to g-scale requires switching from batch to flow reactors for consistent mixing and thermal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.